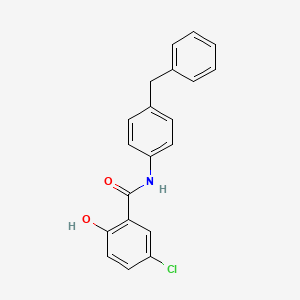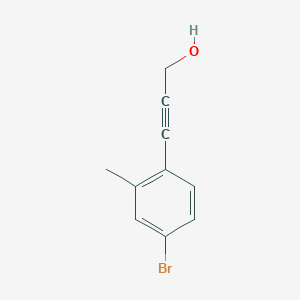![molecular formula C20H19NO2 B12598062 Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester CAS No. 905818-73-7](/img/structure/B12598062.png)
Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester is a complex organic compound with a unique structure that combines a benzoic acid derivative with a naphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acidic catalyst. One common method is the reaction of benzoic acid with methanol using trimethylchlorosilane (TMSCl) as a catalyst at room temperature . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of solid acid catalysts, such as zirconium or titanium-based catalysts, to facilitate the esterification process . These catalysts are preferred due to their reusability and minimal environmental impact compared to traditional liquid acids.
化学反应分析
Types of Reactions
Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学研究应用
Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to form complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Industry: It is used in the production of fragrances and as a solvent in various industrial processes.
作用机制
The mechanism of action of benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with sodium ion channels, affecting membrane potential and blocking nerve impulses . This mechanism is similar to that of local anesthetics, which reduce the passage of sodium ions through nerve membranes, thereby inhibiting nerve signal transmission.
相似化合物的比较
Similar Compounds
Methyl anthranilate:
Methyl 4-aminobenzoate:
Uniqueness
Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and physical properties
属性
CAS 编号 |
905818-73-7 |
|---|---|
分子式 |
C20H19NO2 |
分子量 |
305.4 g/mol |
IUPAC 名称 |
methyl 4-[(naphthalen-2-ylmethylamino)methyl]benzoate |
InChI |
InChI=1S/C20H19NO2/c1-23-20(22)18-10-6-15(7-11-18)13-21-14-16-8-9-17-4-2-3-5-19(17)12-16/h2-12,21H,13-14H2,1H3 |
InChI 键 |
ZUBCMHZNERVFJI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


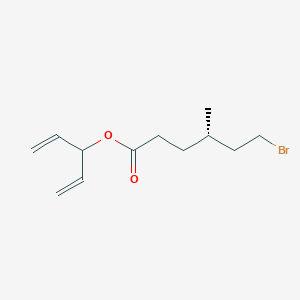
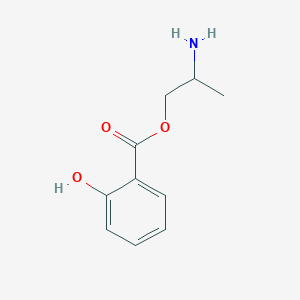
![(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one](/img/structure/B12597991.png)
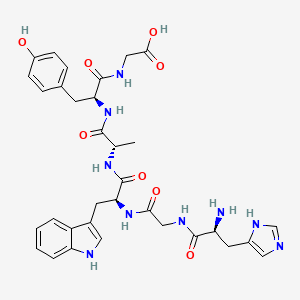
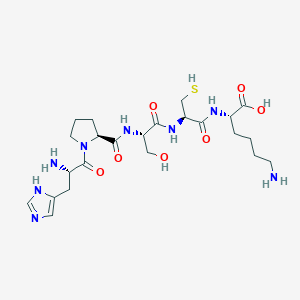
![5-Chloro-2-hydroxy-N-{[2-(2-phenylethoxy)phenyl]methyl}benzamide](/img/structure/B12598007.png)
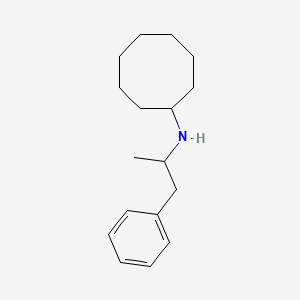
![2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12598019.png)
![Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-](/img/structure/B12598024.png)
![3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione](/img/structure/B12598025.png)
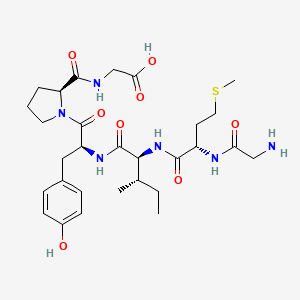
![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12598033.png)
